molecular formula C16H17N3O5S B14174930 N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide CAS No. 878977-86-7

N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide

Cat. No.: B14174930
CAS No.: 878977-86-7
M. Wt: 363.4 g/mol
InChI Key: FNWGZLSTQXDWAB-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a methanesulfonamide group, which can enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using reagents like methanol and hydroxylamine.

    Attachment of the Methanesulfonamide Group: This step involves the reaction of the quinazolinone derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative using reducing agents like sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Amines, thiols, elevated temperatures, and polar solvents.

Major Products

    Oxidation: Quinazolinone derivatives with oxidized hydroxy and methoxy groups.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Compounds with various nucleophiles replacing the methanesulfonamide group.

Scientific Research Applications

N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
  • N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
  • N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]ethanesulfonamide

Uniqueness

N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its biological activity and solubility

Properties

CAS No.

878977-86-7

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide

InChI

InChI=1S/C16H17N3O5S/c1-24-14-9-10(7-8-13(14)20)15-17-12-6-4-3-5-11(12)16(21)19(15)18-25(2,22)23/h3-9,15,17-18,20H,1-2H3

InChI Key

FNWGZLSTQXDWAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C)O

solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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